![molecular formula C13H12N4O4S2 B2806862 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide CAS No. 868974-32-7](/img/structure/B2806862.png)
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide
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Description
The compound is a derivative of 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide . This parent compound is also known as Acetazolamide, which is a carbonic anhydrase inhibitor .
Molecular Structure Analysis
The molecular structure of this compound would likely include a thiadiazole ring, which is a type of heterocyclic aromatic compound that contains two nitrogen atoms and one sulfur atom in a five-membered ring .Scientific Research Applications
Potential as Glutaminase Inhibitors
BPTES analogs, which share structural similarities with the queried compound, have shown effectiveness as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have been evaluated for their ability to attenuate the growth of human lymphoma B cells both in vitro and in a mouse xenograft model, suggesting potential applications in cancer research (Shukla et al., 2012).
Crystal Structure Analysis
Structural analysis of thiadiazole derivatives, including studies on the crystal structure, provides foundational knowledge for understanding the chemical behavior and potential modifications of thiadiazole-based compounds. This information is crucial for drug design and development processes (Ismailova et al., 2014).
Antimicrobial and Antiviral Activities
Research on thiadiazole and its derivatives has demonstrated significant antimicrobial and antiviral activities. These compounds, through their structural configuration, have shown promising results against tobacco mosaic virus (TMV) and bacterial strains like Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs), indicating their potential in developing new antimicrobial and antiviral agents (Tang et al., 2019).
Inhibition of Carbonic Anhydrase
The structural features of thiadiazole sulfonamides, similar to acetazolamide, have been analyzed for their interaction and inhibition of the enzyme carbonic anhydrase. This suggests potential applications in treating conditions like glaucoma, epilepsy, and altitude sickness (Pedregosa et al., 1993).
properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4S2/c1-7(18)14-12-16-17-13(23-12)22-5-11(19)15-8-2-3-9-10(4-8)21-6-20-9/h2-4H,5-6H2,1H3,(H,15,19)(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEHDJISXPLLIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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